REACTION_SMILES
|
[Br:1][c:2]1[cH:3][cH:4][c:5]([NH:6][CH3:7])[cH:8][cH:9]1.[c:10]1([S:16](=[O:17])(=[O:18])[Cl:19])[cH:11][cH:12][cH:13][cH:14][cH:15]1.[cH:20]1[cH:21][cH:22][n:23][cH:24][cH:25]1>>[Br:1][c:2]1[cH:3][cH:4][c:5]([N:6]([CH3:7])[S:16]([c:10]2[cH:11][cH:12][cH:13][cH:14][cH:15]2)(=[O:17])=[O:18])[cH:8][cH:9]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CNc1ccc(Br)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(Cl)c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
CN(c1ccc(Br)cc1)S(=O)(=O)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |